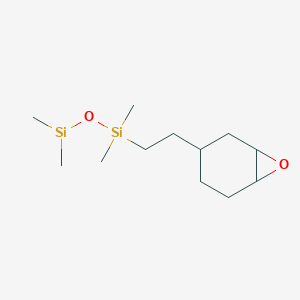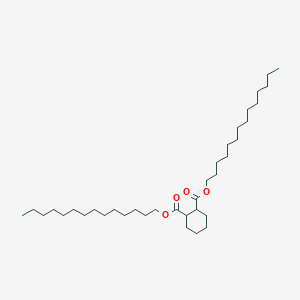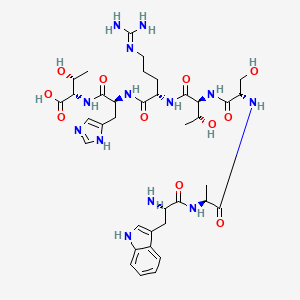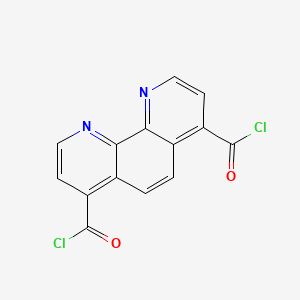![molecular formula C16H12O5 B14284713 Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate CAS No. 129398-60-3](/img/structure/B14284713.png)
Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate is an organic compound with a complex structure that includes both alkyne and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate typically involves the esterification of propanedioic acid with an appropriate alcohol derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may be carried out under reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated phenols.
Applications De Recherche Scientifique
Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate exerts its effects involves interactions with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-prop-2-yn-1-ylphenol: Shares the alkyne and phenol functional groups but lacks the ester moiety.
Propanedioic acid, 2-propenyl-, diethyl ester: Contains the ester group but differs in the alkyne substitution.
Uniqueness
Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate is unique due to its combination of alkyne, ester, and phenol functional groups, which confer distinct reactivity and potential applications. This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
129398-60-3 |
|---|---|
Formule moléculaire |
C16H12O5 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
bis(prop-2-ynyl) 2-[(4-hydroxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C16H12O5/c1-3-9-20-15(18)14(16(19)21-10-4-2)11-12-5-7-13(17)8-6-12/h1-2,5-8,11,17H,9-10H2 |
Clé InChI |
AYFHMKOYBMQRLH-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC(=O)C(=CC1=CC=C(C=C1)O)C(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)

![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)

![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)

![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)
